N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole moiety fused with a 2-methylimidazo[1,2-a]pyridine scaffold. This structure combines electron-deficient aromatic systems (benzothiadiazole) and a bioactive imidazopyridine core, which is frequently explored in medicinal chemistry for its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c1-9-14(20-8-3-2-7-12(20)16-9)15(21)17-10-5-4-6-11-13(10)19-22-18-11/h2-8H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAHBFSEEQYWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzo[c][1,2,5]thiadiazole core through a substitution reaction, followed by the coupling of this core with the imidazo[1,2-a]pyridine moiety. The reaction conditions often require the use of catalysts such as palladium and solvents like dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer activity. The electron-accepting properties of the benzo[c][1,2,5]thiadiazole moiety play a crucial role in its interaction with these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s imidazo[1,2-a]pyridine-3-carboxamide backbone is shared with several derivatives, but substitutions at the N-terminal benzothiadiazole group differentiate its properties. Key analogs include:
Key Observations :
- Synthetic Accessibility: Thiazolidinone analogs (e.g., Example 5 in ) are synthesized via reflux with thioglycolic acid, achieving moderate yields (46%), whereas oxadiazole derivatives require multistep cyclization .
Pharmacological Activity
- Anticonvulsant Activity : Thiazoline derivatives (e.g., 3g in ) demonstrate significant activity against maximal electroshock (MES)-induced seizures, attributed to the thiazoline ring’s ability to modulate ion channels. The benzothiadiazole analog’s larger aromatic system may enhance π-π stacking with neuronal targets but could reduce blood-brain barrier penetration .
- Kinase Inhibition Potential: Imidazopyridine carboxamides with aryl/heteroaryl substitutions (e.g., ) are reported as kinase inhibitors. The benzothiadiazole group’s planar structure may favor ATP-binding pocket interactions in kinases like JAK or EGFR .
Physicochemical and Spectroscopic Data
- NMR Profiles : Analogous compounds (e.g., N-(cyclohexylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide) exhibit distinct ¹H NMR signals for methyl groups (δ 2.67 ppm) and aromatic protons (δ 6.64–9.32 ppm), consistent with the imidazopyridine core. The benzothiadiazole substituent would likely deshield adjacent protons, shifting signals upfield .
- Thermal Stability: Thiazolidinone derivatives (e.g., Example 5 in ) have melting points of 172–176°C, suggesting higher crystallinity compared to fluorophenyl analogs, which may be liquid at room temperature .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.3 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Apoptosis Induction : Studies have shown that benzothiazole derivatives can activate procaspase-3 to caspase-3, leading to apoptosis in cancer cells. This activation is crucial for the anticancer activity observed in several derivatives .
- Caspase Activation : The compound has been linked to significant caspase activation activities. For instance, in a study evaluating several benzothiazole derivatives, compounds with similar structures demonstrated potent caspase-3 activation, suggesting a mechanism for inducing apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its chemical structure. Key findings include:
- The presence of the benzothiazole moiety enhances anticancer activity and selectivity.
- Functional groups such as N, N, O-donors are critical for maintaining biological activity.
A comparative analysis of related compounds reveals that modifications to these functional groups can significantly alter their efficacy against cancer cell lines.
Table 1: Caspase Activation Activity Comparison
| Compound | Caspase Activation (%) |
|---|---|
| PAC-1 | 100 ± 4 |
| 8j | 99 ± 10 |
| 8k | 114 ± 10 |
| DMSO | 7 ± 1 |
The data indicates that compounds 8j and 8k , which share structural similarities with this compound, exhibit strong caspase activation comparable to the known activator PAC-1. This reinforces the potential of these compounds as therapeutic agents targeting apoptotic pathways in cancer treatment .
Antitumor Activity Assessment
In vitro studies have demonstrated that certain derivatives possess significant antitumor activity:
- Compounds were tested against various cancer cell lines (e.g., U937 and MCF-7).
- The most promising candidates showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells.
These findings suggest that this compound and its analogs could serve as effective agents in cancer therapy due to their ability to induce apoptosis selectively in malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
